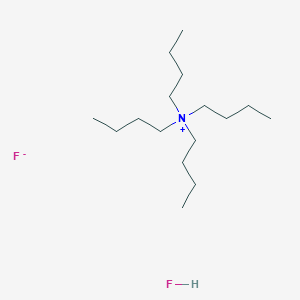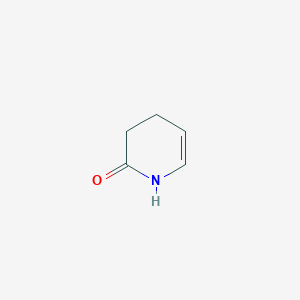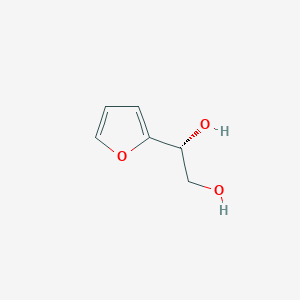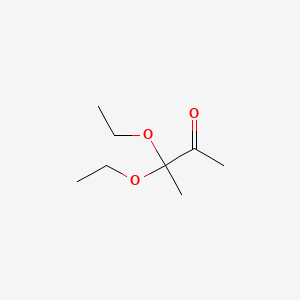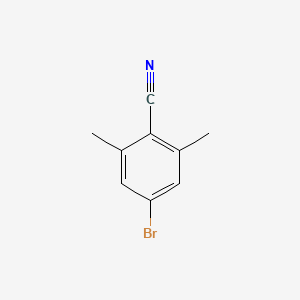
3-(Pyrimidin-2-yl)propan-1-ol
描述
The compound 3-(Pyrimidin-2-yl)propan-1-ol is a chemical structure that is part of a broader class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are important components of nucleotides in DNA and RNA. The specific compound of interest, while not directly synthesized or analyzed in the provided papers, is related to various pyrimidine derivatives that have been studied for their potential biological activities and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2,3-disubstituted pyrrolidines from 2,3-aziridin-1-ols using a sulfoxonium ylide demonstrates a method for creating nitrogen-containing ring systems, which could be relevant for synthesizing pyrimidine-containing compounds . Another example is the synthesis of a novel 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, which was achieved with high yields through a reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine . These methods highlight the complexity and the potential for creating a diverse range of pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and X-ray single crystal diffraction . For example, the crystal structure analysis of a pyrimidine derivative revealed that it crystallizes in the triclinic space group with specific unit-cell parameters . Such detailed structural information is crucial for understanding the properties and potential interactions of these compounds with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which can be utilized to create more complex molecules or to modify their biological activity. For instance, the (pyrimidin-5-yl)-2-propionic acids were synthesized from corresponding vinylpyrimidins and tested for anti-inflammatory and analgesic activities . The ability to synthesize and modify these compounds provides valuable insights into their chemical reactivity and potential as therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Theoretical studies, including density functional theory (DFT) calculations, can predict these properties and provide insights into the electronic characteristics of the compounds . For example, the HOMO and LUMO energies, molecular electrostatic potential (MEP) surface maps, and Hirshfeld surface analysis can give information about the molecule's reactivity and intermolecular interactions .
科研应用
Synthesis and Anti-inflammatory Activities
Pyrimidines are aromatic heterocyclic compounds featuring a wide range of pharmacological effects, including anti-inflammatory properties. Recent studies have highlighted the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. These compounds exhibit potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. The development of new pyrimidines as anti-inflammatory agents is supported by detailed SAR analysis, offering clues for creating novel pyrimidine analogs with enhanced activities and minimal toxicity (H. Rashid et al., 2021).
Anticancer Applications
Pyrimidine-based chemical architectures have been extensively reported for their anticancer activity. The anticancer potential of pyrimidines in fused scaffolds is evidenced through numerous research articles and patent literature, indicating their ability to interact with diverse enzymes, targets, and receptors. This extensive patent activity highlights the ongoing global research focus on pyrimidine-based anticancer agents, suggesting their potential as future drug candidates (R. Kaur et al., 2014).
Hybrid Catalysts in Synthesis
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, key precursors for medicinal and pharmaceutical industries, involves the use of diversified hybrid catalysts. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of substituted pyrimidine derivatives through one-pot multicomponent reactions. This review emphasizes the application of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, attracting researchers to utilize broader catalytic applications for developing lead molecules (Mehul P. Parmar et al., 2023).
Pyrimidine Derivatives as Pharmacologically Active Compounds
Pyrimidine derivatives are known for their wide range of pharmacological activity, making them a promising scaffold for developing new biologically active compounds. They exhibit antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. A systematic analysis of pyrimidine derivatives can serve as a foundation for further research and development of new, effective, and safe medicines (A. Chiriapkin, 2022).
未来方向
性质
IUPAC Name |
3-pyrimidin-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-6-1-3-7-8-4-2-5-9-7/h2,4-5,10H,1,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLVIRIPSFVHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450344 | |
| Record name | 2-Pyrimidinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-2-yl)propan-1-ol | |
CAS RN |
260441-09-6 | |
| Record name | 2-Pyrimidinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

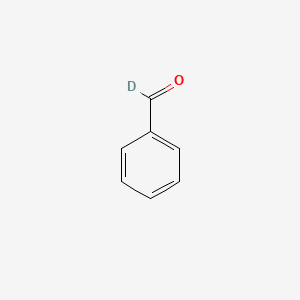
![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)
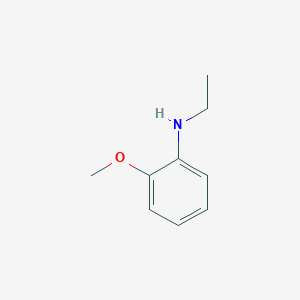
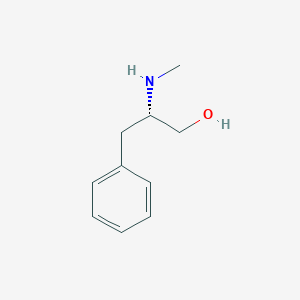
![2-[2-(Benzyloxy)ethyl]oxirane](/img/structure/B1337799.png)
